molecular formula C10H9FN2 B13326644 2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazole

2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazole

Cat. No.: B13326644
M. Wt: 176.19 g/mol
InChI Key: LWYDUKAQNOUBHV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a cyclopropyl group and a fluorine atom in the structure of this compound enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminobenzylamine with cyclopropyl ketone in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process often includes the use of continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the cyclopropyl and fluorine groups enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-1H-benzo[d]imidazole: Lacks the fluorine atom, resulting in different chemical properties.

    6-Fluoro-1H-benzo[d]imidazole: Lacks the cyclopropyl group, affecting its biological activity.

    2-Cyclopropyl-6-chloro-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazole is unique due to the combined presence of the cyclopropyl and fluorine groups. This combination enhances its chemical stability, biological activity, and potential for various applications compared to its analogs.

Properties

IUPAC Name

2-cyclopropyl-6-fluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDUKAQNOUBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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